molecular formula C19H19N3OS B2797176 5-(methylamino)-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone CAS No. 478066-90-9

5-(methylamino)-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone

Cat. No. B2797176
CAS RN: 478066-90-9
M. Wt: 337.44
InChI Key: DQHPAYGRKMXPED-UHFFFAOYSA-N
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Description

5-(methylamino)-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C19H19N3OS and its molecular weight is 337.44. The purity is usually 95%.
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Scientific Research Applications

Chemical Analysis and Synthesis

Pyridazinone derivatives have been extensively studied for their chemical properties, synthesis methods, and applications. For example, gas chromatographic methods have been developed for determining technical pyrazon, a closely related compound, highlighting the importance of pyridazinone derivatives in analytical chemistry (Výboh, Michálek, Šustek, & Bátora, 1974). Additionally, research into the synthesis and structure of products from reactions involving pyridazinone derivatives has contributed to the understanding of their chemical behavior and potential for creating novel compounds with specific properties (Kosolapova, Kurbangalieva, Valiev, Lodochnikova, Berdnikov, & Chmutova, 2013).

Pharmacological Applications

The pharmacological evaluation of pyridazinone derivatives has revealed their potential as analgesic and anti-inflammatory agents. Studies have synthesized novel pyridazinone derivatives and evaluated their analgesic and anti-inflammatory activities, suggesting that these compounds can serve as safer non-steroidal anti-inflammatory drugs (NSAIDs) (Husain, Khokra, Seth, Garg, Kaushik, Ahmad, & Khan, 2017). Another study focused on the synthesis of dihydropyridazinone derivatives and their potential applications in medicine, further underlining the versatility of pyridazinone compounds in drug development (Soliman & El-Sakka, 2011).

Herbicidal and Antifungal Activities

Pyridazinone derivatives have also been investigated for their herbicidal and antifungal activities. For instance, certain pyridazinone compounds inhibit carotenoid synthesis, demonstrating their potential as herbicides (Bartels & Watson, 1978). Furthermore, novel pyridazinone analogs have been developed as potent β-1,3-glucan synthase inhibitors, showcasing their effectiveness against fungal strains like Candida glabrata and Candida albicans (Zhou, Ting, Aslanian, Cao, Kim, Kuang, Lee, Schwerdt, Wu, Herr, Zych, Yang, Lam, Wainhaus, Black, McNicholas, Xu, & Walker, 2011).

properties

IUPAC Name

5-(methylamino)-2-(4-methylphenyl)-4-(4-methylphenyl)sulfanylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-13-4-8-15(9-5-13)22-19(23)18(17(20-3)12-21-22)24-16-10-6-14(2)7-11-16/h4-12,20H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHPAYGRKMXPED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)NC)SC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601322417
Record name 5-(methylamino)-2-(4-methylphenyl)-4-(4-methylphenyl)sulfanylpyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821437
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-(methylamino)-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone

CAS RN

478066-90-9
Record name 5-(methylamino)-2-(4-methylphenyl)-4-(4-methylphenyl)sulfanylpyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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